(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one
Description
(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound characterized by the presence of an amino group, an iodophenyl group, and a thiazolone ring
Properties
IUPAC Name |
(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2OS/c11-7-3-1-2-6(4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPJLUHICWBXJT-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=C2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=C/2\C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 3-iodobenzaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolone ring. The reaction conditions often include the use of ethanol as a solvent and heating the reaction mixture to reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, its anticancer properties may be attributed to its ability to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-amino-5-[(3-bromophenyl)methylidene]-1,3-thiazol-4-one
- (5E)-2-amino-5-[(3-chlorophenyl)methylidene]-1,3-thiazol-4-one
- (5E)-2-amino-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one
Uniqueness
The presence of the iodine atom in (5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one makes it unique compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
